molecular formula C20H14FN3O4S2 B2519688 ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 888452-74-2

ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2519688
CAS No.: 888452-74-2
M. Wt: 443.47
InChI Key: NUZALIGEMBPCIZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophen-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a fluorophenyl group, and a thiophene-2-amido moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophen-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophen-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophen-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophen-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophen-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O4S2/c1-2-28-20(27)16-11-10-30-18(22-17(25)14-8-5-9-29-14)15(11)19(26)24(23-16)13-7-4-3-6-12(13)21/h3-10H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZALIGEMBPCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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